molecular formula C14H18N4O B2564479 N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1808314-71-7

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Cat. No. B2564479
CAS RN: 1808314-71-7
M. Wt: 258.325
InChI Key: VXVHEBAYXWHJFO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide, also known as CTQA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide acts as a selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of this subunit, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as an NMDA receptor antagonist, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been associated with improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide for use in lab experiments is its selectivity for the NR2B subunit of the NMDA receptor. This selectivity allows for more precise targeting of this receptor subunit, which is involved in the regulation of synaptic plasticity and memory formation. However, one limitation of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is its relatively low potency compared to other NMDA receptor antagonists.

Future Directions

There are a number of potential future directions for research on N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide. One area of interest is the development of more potent analogs of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide that could be used in the treatment of neurological disorders. Another potential direction is the investigation of N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide could be investigated for its potential use in the treatment of other conditions, such as depression and anxiety disorders.
In conclusion, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a chemical compound that has shown promise for use in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the NR2B subunit of the NMDA receptor and its ability to increase levels of acetylcholine in the brain make it a potentially valuable tool for investigating the mechanisms of neurological disorders and developing new treatments for these conditions.

Synthesis Methods

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can be synthesized through the reaction of 4-ethyl-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide.

Scientific Research Applications

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been shown to act as a selective antagonist of the NR2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. As such, N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(cyanomethyl)-2-(4-ethyl-2,3-dihydroquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-17-9-10-18(11-14(19)16-8-7-15)13-6-4-3-5-12(13)17/h3-6H,2,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVHEBAYXWHJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2=CC=CC=C21)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

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